![molecular formula C23H16ClFN6O3 B2445363 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine CAS No. 338756-62-0](/img/structure/B2445363.png)

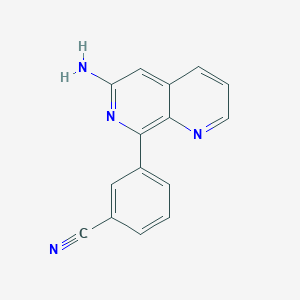

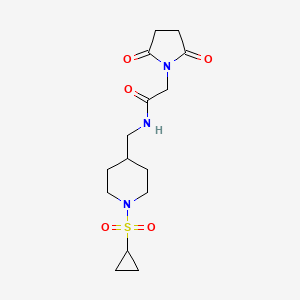

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine is a useful research compound. Its molecular formula is C23H16ClFN6O3 and its molecular weight is 478.87. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Herbicide in Agriculture

Pyraflufen-ethyl acts as a potent herbicide, effectively controlling both annual and perennial broadleaf weeds. Its mode of action involves inhibiting the enzyme activity of protoporphyrinogen oxidase (Protox). By disrupting the synthesis of chlorophyll, it leads to weed desiccation and death. Farmers use pyraflufen-ethyl to manage unwanted plant growth in crops, orchards, and non-crop areas .

Fused Coumarin Synthesis

Researchers have employed pyraflufen-ethyl as a reactant in the regioselective synthesis of fused coumarins. These compounds have diverse applications, including pharmaceuticals, agrochemicals, and materials science. Pyraflufen-ethyl’s unique structure contributes to the formation of these valuable heterocyclic compounds .

Isoxazole Formation

Pyraflufen-ethyl participates in cyclization reactions to form substituted isoxazoles. Isoxazoles are versatile building blocks in organic synthesis, with applications in medicinal chemistry and materials science. Researchers explore their potential as anti-inflammatory agents, antimicrobials, and more .

Intramolecular Wittig Reactions

Intramolecular Wittig reactions involving pyraflufen-ethyl lead to the creation of structurally interesting heterocycles. These reactions are valuable for constructing complex molecular architectures and designing novel functional materials. The resulting compounds may exhibit diverse properties, such as fluorescence or biological activity .

Oxidative Hair Dye Formulations

Pyraflufen-ethyl finds an unexpected application in oxidative hair dye formulations. When mixed with an oxidative agent, it contributes to hair coloration. Its use is limited to a final concentration of 2%. While this application is less common, it highlights the compound’s versatility .

Biocide: Methylchloroisothiazolinone

Although not directly related to pyraflufen-ethyl, it’s interesting to note that methylchloroisothiazolinone (MCI) is another compound with applications. MCI, an isothiazolinone derivative, serves as a biocide in various products, including cosmetics, paints, and household cleaners. Its antimicrobial properties make it effective in preventing microbial growth .

特性

IUPAC Name |

2-[2-[[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]methoxy]phenyl]-5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16ClFN6O3/c24-19-6-3-7-21(27-19)31-14-26-20(30-31)12-33-18-5-2-1-4-17(18)23-29-28-22(34-23)13-32-16-10-8-15(25)9-11-16/h1-11,14H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFOEJBDXGXDCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)COC3=CC=C(C=C3)F)OCC4=NN(C=N4)C5=NC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16ClFN6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-{3-[(2-{5-[(4-fluorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}phenoxy)methyl]-1H-1,2,4-triazol-1-yl}pyridine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2445280.png)

![N-{[1-(3-bromophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2445285.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)

![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)

![2-fluoro-N-(3-((4-methylpiperazin-1-yl)methyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide](/img/structure/B2445295.png)

![N-(3-chloro-4-methoxyphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2445302.png)

![N-(2-chlorobenzyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2445303.png)